4,5,6-Trimethoxytryptamine
Overview
Description
4,5,6-Trimethoxytryptamine is a synthetic derivative of tryptamine, a naturally occurring compound found in various plants and animals Tryptamines are known for their role in neurotransmission and their structural similarity to serotonin, a key neurotransmitter in the human brain
Mechanism of Action
Target of Action
4,5,6-Trimethoxytryptamine is a derivative of tryptamine, which is closely related to the neurotransmitters serotonin and melatonin . The primary targets of this compound are likely to be the serotonin receptors, specifically the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors play crucial roles in various physiological processes, including mood regulation, sleep, and gastrointestinal motility .
Mode of Action
As a tryptamine derivative, it may act as an agonist at the serotonin receptors . Upon binding, the activated receptor undergoes a conformational change, which allows its G protein subunit to exchange GDP for GTP, leading to a series of intracellular events .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by serotonin. These include pathways involved in mood regulation, sleep, and gastrointestinal motility . The compound’s effects on these pathways could result in altered perceptions of reality, as is common with other tryptamines .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target receptors and the subsequent intracellular events. These could include changes in neuronal firing patterns, modulation of neurotransmitter release, and alterations in gene expression. The overall effect could result in altered perceptions of reality, changes in mood, and other physiological effects .
Biochemical Analysis
Biochemical Properties
It is known to be a part of the Trimethoxyamphetamine family, which are isomeric psychedelic hallucinogenic drugs . These compounds are analogs of the phenethylamine cactus alkaloid mescaline
Cellular Effects
Compounds in the Trimethoxyamphetamine family are known to have complex mechanisms of action, likely involving agonist activity on serotonin receptors such as the 5HT2A receptor . This action on serotonergic receptors likely underlies the psychedelic effects of these compounds .
Molecular Mechanism
The molecular mechanism of 4,5,6-Trimethoxytryptamine is not well-defined. As a member of the Trimethoxyamphetamine family, it is likely to have a complex mechanism of action, potentially involving agonist activity on serotonin receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trimethoxytryptamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available indole derivative.
Methoxylation: The indole derivative undergoes methoxylation at the 4, 5, and 6 positions using methoxy reagents under controlled conditions.
Amine Introduction: The methoxylated intermediate is then subjected to a series of reactions to introduce the tryptamine side chain, typically involving reductive amination or similar methods.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trimethoxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the indole ring or the side chain, leading to different structural analogs.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted tryptamines, quinones, and other derivatives with potential biological activity.
Scientific Research Applications
4,5,6-Trimethoxytryptamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors, to understand its potential effects on neurotransmission.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a psychoactive agent and its effects on mood and cognition.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
5-Methoxytryptamine: A naturally occurring tryptamine with a single methoxy group at the 5 position.
N,N-Dimethyltryptamine (DMT): A potent psychoactive compound with structural similarity to 4,5,6-Trimethoxytryptamine.
Psilocybin: A naturally occurring tryptamine found in certain mushrooms, known for its hallucinogenic properties.
Uniqueness: this compound is unique due to the presence of three methoxy groups, which significantly alter its chemical and biological properties compared to other tryptamines. This structural modification enhances its potential as a research tool and its interactions with biological systems.
Properties
IUPAC Name |
2-(4,5,6-trimethoxy-1H-indol-3-yl)ethylazanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-16-10-6-9-11(8(4-5-14)7-15-9)13(18-3)12(10)17-2;/h6-7,15H,4-5,14H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXILLGCJSYNGOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)NC=C2CC[NH3+])OC)OC.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5376-34-1 | |
Record name | Indole, 3-(2-aminoethyl)-4,5,6-trimethoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005376341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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